![molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1](/img/structure/B1615789.png)
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Vue d'ensemble
Description
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold with significant biological activities . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The chemical space related to 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine has been expanded by developing efficient methods for regioselective monoacylation at N1, N3, and N7 . This novel methodology allowed the preparation of a focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is complex and involves a privileged chemical scaffold . The structure–activity relationship (SAR) results showed that N3-acylated compounds were generally more potent than N1-acylated compounds while N7-acylation significantly reduced their solubility .Chemical Reactions Analysis
The chemical reactions involving 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine are primarily related to its acylation. The compound can undergo regioselective monoacylation at N1, N3, and N7 .Applications De Recherche Scientifique
Anti-tumor Applications
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a chemical scaffold with significant biological activities, particularly in cancer research. A study by Chen et al. (2013) developed methods for regioselective monoacylation of this compound, leading to the discovery of a derivative, 7f, which showed potent anti-breast cancer activity and was non-toxic to normal human cells, suggesting its potential as an anti-cancer agent (Chen, Kassenbrock, Li, & Xiao, 2013).
Inhibition of Escherichia coli Dihydrofolate Reductase
Srinivasan and Skolnick (2015) identified derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine as novel and potent inhibitors of the Escherichia coli dihydrofolate reductase enzyme. This enzyme is crucial in the de novo pathway of purine synthesis, and inhibiting it is a strategy for developing antibiotics. One specific derivative demonstrated a Ki value of 7.42 ± 0.92 nm, indicating its effectiveness as an inhibitor (Srinivasan & Skolnick, 2015).
Electronic and Redox Properties for Luminescence Applications
Acosta et al. (2017) synthesized novel pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives, closely related to 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, and studied their electronic and redox properties. These properties make them suitable for luminescence applications due to their interesting absorption spectra and fluorescence quantum yields (Acosta, Ortíz, Insuasty, Abonía, & Quiroga, 2017).
Antimalarial Drug Lead
Mizukawa et al. (2021) conducted a study on 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, focusing on their antimalarial activity. The study led to the discovery of a compound with high antimalarial activity, showing promise as an antimalarial drug lead (Mizukawa et al., 2021).
Synthesis of Structurally Constrained Quinazolinone Derivatives
Iminov et al. (2009) explored the synthesis of structurally constrained 4-quinazolinone derivatives, which are structurally related to 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine. These compounds have potential applications in various biological activities (Iminov, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2009).
Mécanisme D'action
Orientations Futures
The future directions for research on 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine could involve further exploration of its biological activities and potential as an anti-cancer agent . Additionally, expanding the chemical space related to this compound by developing efficient methods for regioselective monoacylation could be another area of focus .
Propriétés
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | |
CAS RN |
65795-37-1 | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000758537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



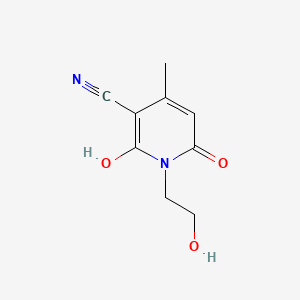
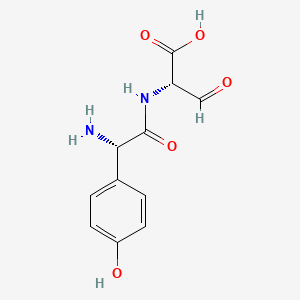
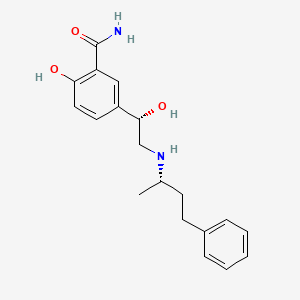
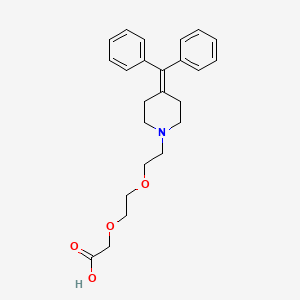

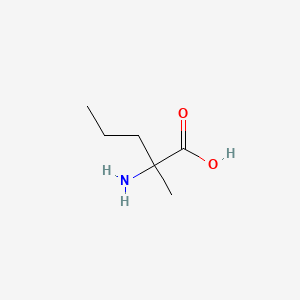

![Benzo[pqr]dinaphtho[8,1,2-bcd:2',1',8'-lmn]perylene](/img/structure/B1615718.png)
![Benzo[b]tellurophene](/img/structure/B1615719.png)
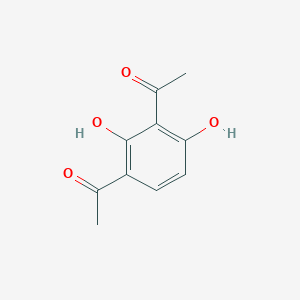


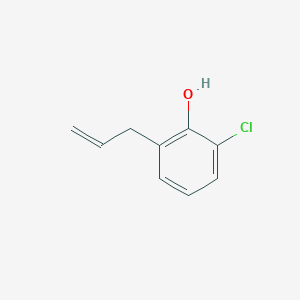
![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)